N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative featuring a benzo[cd]indole core substituted with a 1-ethyl group and a 3,4-dimethoxyphenethyl sulfonamide moiety. The compound is synthesized via a two-step process: (1) chlorosulfonation of the benzo[cd]indole precursor to form 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, followed by (2) coupling with 3,4-dimethoxyphenethylamine in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) . This compound is hypothesized to exhibit biological activity against inflammatory targets, such as TNF-α, based on structural similarities to analogs tested in competitive binding assays .
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C23H24N2O5S/c1-4-25-18-9-11-21(16-6-5-7-17(22(16)18)23(25)26)31(27,28)24-13-12-15-8-10-19(29-2)20(14-15)30-3/h5-11,14,24H,4,12-13H2,1-3H3 |
InChI Key |
MQYMNPFZURJABI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC(=C(C=C4)OC)OC)C=CC=C3C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Indolenine Precursors
The reaction of 2,3,3-trimethylindolenine derivatives with chloranil (o-chloranil) in dioxane or acetic acid yields trichloro- or tetrachloro-substituted 1,3-tropolones. For example, heating 2,3,3-trimethylindolenine (2a ) with o-chloranil (3 ) in acetic acid produces 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole derivatives via aldol condensation and subsequent cyclization.
Palladium-Catalyzed Domino Reactions
Pd-catalyzed intra/intermolecular coupling reactions enable the construction of polycyclic indole systems. For instance, activated substrates like aryl halides undergo domino cyclization under Pd(0) or Pd(II) catalysis to form the benzo[cd]indole core. This method offers regioselectivity and functional group tolerance, critical for introducing the ethyl and oxo substituents at positions 1 and 2, respectively.
The introduction of the sulfonyl chloride group at position 6 is achieved via chlorosulfonation:
Reaction with Chlorosulfonic Acid
A solution of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole (4 ) in chloroform reacts with chlorosulfonic acid at 0–50°C for 6 hours. The exothermic reaction requires careful temperature control to minimize side products. After quenching with ice water, the sulfonyl chloride (5 ) is extracted with dichloromethane and purified via silica gel chromatography (petroleum ether/ethyl acetate, 5:1), yielding 59%.
Table 1: Chlorosulfonation Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| 4 | Chlorosulfonic acid | Chloroform | 0–50°C | 6 | 59% | |
| Analogous indole | ClSO₃H | DCM | 25°C | 4 | 65% |
Amination with 2-(3,4-Dimethoxyphenyl)ethylamine
The final step involves nucleophilic substitution of the sulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine:
Reaction Protocol
The sulfonyl chloride intermediate (5 ) is dissolved in dichloromethane or tetrahydrofuran, followed by dropwise addition of 2-(3,4-dimethoxyphenyl)ethylamine and a base (e.g., triethylamine or pyridine) to neutralize HCl. The mixture is stirred at room temperature for 12–24 hours. Purification via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol yields the final product.
Table 2: Amination Optimization Parameters
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| 5 | 2-(3,4-Dimethoxyphenyl)ethylamine | Et₃N | DCM | 24 | 72% | |
| Analogous chloride | Phenethylamine derivatives | Pyridine | THF | 18 | 68% |
Alternative Synthetic Routes
Solid-Phase Synthesis
Patents describe combinatorial approaches for benzo[cd]indole sulfonamides, where resin-bound intermediates undergo sequential functionalization. While scalable, these methods require specialized equipment.
Analytical Characterization
The final product is characterized via:
-
¹H NMR (CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃), 6.75–8.20 (m, aromatic protons).
Challenges and Optimizations
-
Chlorosulfonation Side Reactions : Over-sulfonation or decomposition is mitigated by controlled reagent addition and low temperatures.
-
Amine Availability : 2-(3,4-Dimethoxyphenyl)ethylamine is synthesized via reduction of the corresponding nitrile or via Gabriel synthesis from 2-(3,4-dimethoxyphenyl)ethyl bromide.
-
Purification : Silica gel chromatography remains the most effective method, though recrystallization from ethanol improves crystallinity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitronium tetrafluoroborate in acetonitrile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may exhibit interesting bioactivity due to its structural similarity to various bioactive molecules. It could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its sulfonamide group is known for antibacterial properties, and the indole core is a common motif in many pharmacologically active compounds.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes with sulfonamide-binding sites or receptors that interact with indole derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of benzo[cd]indole-6-sulfonamides, which vary in sulfonamide substituents and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Substituent Effects on Solubility :
- The 3,4-dimethoxyphenethyl group in the target compound introduces polar methoxy groups, improving aqueous solubility compared to halogenated analogs (e.g., CAS 920116-74-1) .
- Phosphate or hydroxyalkyl substituents (e.g., compounds 26, 27, 31, 32 in ) further enhance solubility but may reduce bioavailability due to increased polarity .
Impact on Target Binding: Aromatic substituents (e.g., 5-aminonaphthalen-1-yl in 4a) enhance interactions with hydrophobic pockets in targets like TNF-α . The 1-ethyl group on the benzo[cd]indole nitrogen stabilizes the lactam ring, maintaining planar conformation critical for binding .
Metabolic Stability :
- Methoxy groups in the target compound may slow oxidative metabolism compared to halogenated analogs, which are prone to CYP450-mediated dehalogenation .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound is classified as a sulfonamide and features a complex structure that includes a benzo[cd]indole moiety. Its molecular formula is , with a molecular weight of approximately 411.458 g/mol. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological systems.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial in the development of drugs targeting metabolic pathways related to diseases like cancer and inflammation.
- Receptor Modulation : It can modulate receptor activity by interacting with receptor sites, influencing signal transduction pathways. This property is particularly relevant in the context of inflammatory responses and cellular signaling .
- Impact on Biochemical Pathways : The compound affects various pathways involved in cell proliferation, apoptosis, and inflammation, making it a candidate for further research in therapeutic applications .
Biological Activity Studies
Recent studies have demonstrated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| TNF-α Inhibition | IC50 = 14 μM (compared to EJMC-1) | |
| Enzyme Inhibition | Effective against specific enzyme targets | |
| Receptor Modulation | Alters signaling pathways |
Case Studies
- TNF-α Inhibition : A study evaluated the compound's ability to inhibit TNF-α, a key cytokine involved in systemic inflammation. The most potent analogs showed significantly improved binding affinity compared to standard inhibitors, indicating potential for development as an anti-inflammatory agent .
- Enzyme Interaction : Another investigation focused on the compound's role as an enzyme inhibitor, demonstrating its capacity to bind effectively to target enzymes involved in cancer cell metabolism. This suggests that derivatives of this compound could be developed as anticancer therapeutics.
- Receptor Modulation : The modulation of receptor activity was assessed using cell-based assays, where the compound exhibited significant effects on signaling pathways related to inflammation and immune response. This highlights its potential use in treating autoimmune diseases .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves two main stages:
- Sulfonyl chloride formation : Reacting the benzo[cd]indole precursor with chlorosulfonic acid in chloroform at controlled temperatures (0–50°C) to generate the sulfonyl chloride intermediate .
- Sulfonamide coupling : Introducing the amine moiety (e.g., 3,4-dimethoxyphenethylamine) using triethylamine (Et₃N) as a base in polar aprotic solvents like DMF or dichloromethane. Purification via column chromatography ensures high purity . Optimization focuses on solvent choice, reaction time (monitored by TLC), and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .
- HPLC/UPLC : Assesses purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can researchers address low yields during sulfonamide coupling reactions?
Common issues and solutions include:
- Incomplete activation of sulfonyl chloride : Ensure excess chlorosulfonic acid is used during intermediate synthesis .
- Competing side reactions : Add DMAP as a catalyst to enhance nucleophilic substitution efficiency .
- Solvent effects : Switch to DMF for better solubility of aromatic intermediates .
- Temperature control : Maintain room temperature to prevent decomposition of heat-sensitive groups .
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar sulfonamides?
- Standardized bioassays : Use identical cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy groups, ethyl chains) to isolate pharmacophoric features .
- Mechanistic studies : Employ molecular docking or SPR analysis to confirm target binding (e.g., kinase inhibition) and rule off-target effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Pre-screen stability in buffers (pH 4–9) using LC-MS to identify degradation products. For in vitro studies, use neutral pH media .
- Thermal stability : Store the compound at −20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the dihydrobenzoindole core .
Methodological Considerations
Q. What purification techniques are recommended for isolating the final compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) for baseline separation of sulfonamide products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .
- Prep-HPLC : Ideal for isolating trace impurities in gram-scale syntheses .
Q. How can researchers validate the compound’s biological activity against known targets?
- Enzyme inhibition assays : Measure IC₅₀ values for kinases (e.g., PIM1) using fluorescence-based ADP-Glo™ assays .
- Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to quantify intracellular accumulation .
- In vivo models : Prioritize xenograft studies in immunocompromised mice, with dose optimization based on pharmacokinetic profiling (e.g., t₁/₂, Cmax) .
Data Contradiction Analysis
Q. How to interpret conflicting data on cytotoxicity across different studies?
- Cell line variability : Test the compound against a panel of lines (e.g., MCF-7, A549) to identify tissue-specific effects .
- Apoptosis vs. necrosis : Use annexin V/PI staining to distinguish mechanisms of cell death .
- Batch-to-batch variability : Re-synthesize the compound and confirm purity before replicating experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
